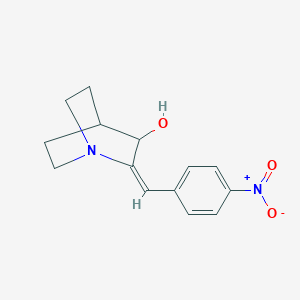![molecular formula C19H18N2O3S B5308932 N-[2-methyl-3-({[1-(2-thienyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5308932.png)
N-[2-methyl-3-({[1-(2-thienyl)ethyl]amino}carbonyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-3-({[1-(2-thienyl)ethyl]amino}carbonyl)phenyl]-2-furamide, commonly known as MTCA, is a chemical compound that has been widely studied for its potential therapeutic applications. MTCA belongs to the class of compounds known as furan-based molecules, which have shown promising results in various fields of research.
Aplicaciones Científicas De Investigación
MTCA has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. MTCA has also been studied for its potential use as a tool for drug discovery and development.
Mecanismo De Acción
MTCA exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. MTCA also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, MTCA has been shown to inhibit the activity of HDAC, an enzyme that plays a role in the regulation of gene expression.
Biochemical and Physiological Effects:
MTCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. MTCA has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, MTCA has been shown to improve cognitive function and attenuate neurodegeneration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. However, one of the limitations of MTCA is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on MTCA. One area of interest is the development of more potent and selective analogs of MTCA. Another area of research is the investigation of the potential therapeutic applications of MTCA in other disease models. Furthermore, the development of novel drug delivery systems for MTCA could enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of MTCA involves the reaction of 2-furancarboxylic acid with 2-amino-3-methylbenzoic acid, followed by the addition of 1-(2-thienyl)ethylamine and isobutyl chloroformate. The final product is obtained after purification through column chromatography. The purity of the final product is confirmed through NMR and mass spectrometry analysis.
Propiedades
IUPAC Name |
N-[2-methyl-3-(1-thiophen-2-ylethylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-14(18(22)20-13(2)17-9-5-11-25-17)6-3-7-15(12)21-19(23)16-8-4-10-24-16/h3-11,13H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFLPSBTVOXNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C(=O)NC(C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

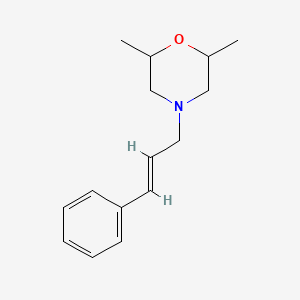

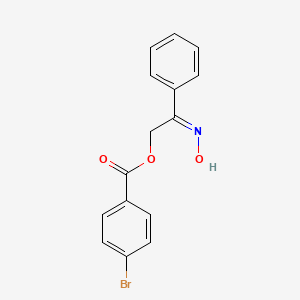

![1-allyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5308873.png)
![N-{3-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5308888.png)
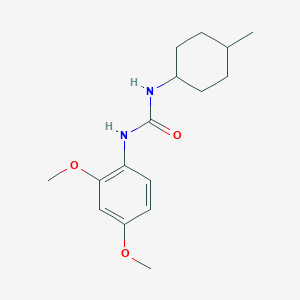
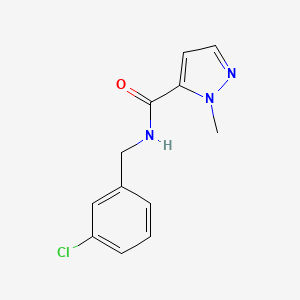
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5308906.png)
![1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinol](/img/structure/B5308913.png)
![{3-oxo-3-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5308919.png)
![N-(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5308938.png)
